Cas no 72375-01-0 (5-benzyl-2-hydroxybenzaldehyde)

5-benzyl-2-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Benzyl-2-hydroxy-benzaldehyde
- Oprea1_328218
- VS-06857
- Z57243691
- Oprea1_355669
- CS-0269915
- SCHEMBL11457521
- 72375-01-0
- AKOS000113065
- 5-benzyl-2-hydroxybenzaldehyde
- FQNZXGZKHKUKRN-UHFFFAOYSA-N
- STL196756
- G55731
- BBL018994
- 5-benzyl-2-hydroxy-benzaldehyde, AldrichCPR
- 5-benzylsalicylaldehyde
- EN300-110364
- 966-136-6
- XCA37501
-
- MDL: MFCD00448867
- Inchi: InChI=1S/C14H12O2/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2
- InChI Key: FQNZXGZKHKUKRN-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=O
Computed Properties
- Exact Mass: 212.083729621g/mol
- Monoisotopic Mass: 212.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 3.5
5-benzyl-2-hydroxybenzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-benzyl-2-hydroxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-110364-0.1g |
5-benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 95% | 0.1g |
$172.0 | 2023-10-27 | |
Enamine | EN300-110364-1.0g |
5-benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 95% | 1g |
$584.0 | 2023-06-10 | |
Enamine | EN300-110364-2.5g |
5-benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 95% | 2.5g |
$1046.0 | 2023-10-27 | |
Aaron | AR01A19M-2.5g |
5-benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 95% | 2.5g |
$1464.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340585-100mg |
5-Benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 97% | 100mg |
¥15573.00 | 2024-05-02 | |
Enamine | EN300-110364-1g |
5-benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 95% | 1g |
$498.0 | 2023-10-27 | |
Aaron | AR01A19M-5g |
5-benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 95% | 5g |
$2866.00 | 2023-12-15 | |
1PlusChem | 1P01A11A-1g |
5-benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 97% | 1g |
$616.00 | 2024-04-21 | |
1PlusChem | 1P01A11A-100mg |
5-benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 97% | 100mg |
$142.00 | 2024-04-21 | |
Enamine | EN300-110364-5g |
5-benzyl-2-hydroxybenzaldehyde |
72375-01-0 | 95% | 5g |
$2066.0 | 2023-10-27 |
5-benzyl-2-hydroxybenzaldehyde Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on 5-benzyl-2-hydroxybenzaldehyde
5-Benzyl-2-Hydroxy-Benzaldehyde: A Comprehensive Overview
5-Benzyl-2-hydroxy-benzaldehyde (CAS No. 72375-01-0) is a versatile aromatic compound with significant applications in the fields of organic chemistry, pharmaceuticals, and material science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development and as a precursor for advanced materials. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 5-benzyl-2-hydroxy-benzaldehyde.
The molecular structure of 5-benzyl-2-hydroxy-benzaldehyde consists of a benzene ring substituted with a hydroxyl group at position 2 and a benzyl group at position 5. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the construction of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
One of the most notable advancements involving 5-benzyl-2-hydroxy-benzaldehyde is its use as an intermediate in the synthesis of natural product analogs. Researchers have employed this compound to construct complex frameworks resembling those found in marine-derived compounds, which are known for their potent biological activities. For instance, a study published in *Organic Chemistry Frontiers* demonstrated how 5-benzyl-2-hydroxy-benzaldehyde can be utilized to synthesize a novel class of macrocyclic compounds with promising cytotoxic properties against cancer cells.
In addition to its role in drug discovery, 5-benzyl-2-hydroxy-benzaldehyde has found applications in material science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in catalytic systems. Recent research has shown that when used as a chelating agent, this compound can enhance the efficiency of catalysts in asymmetric synthesis reactions, offering a greener alternative to traditional methods.
The synthesis of 5-benzyl-2-hydroxy-benzaldehyde typically involves multi-step processes that require precise control over reaction conditions. A common approach includes the alkylation of 2-hydroxybenzaldehyde followed by benzyl group introduction via coupling reactions. Innovations in catalysis have significantly streamlined these processes, reducing production costs and improving yield rates. For example, the use of palladium-catalyzed cross-coupling reactions has emerged as a preferred method for constructing the benzyl moiety.
From an environmental perspective, the green chemistry aspects of 5-benzyl-2-hydroxy-benzaldehyde are equally noteworthy. Its synthesis often employs eco-friendly solvents and recyclable catalysts, aligning with global sustainability goals. Furthermore, its biodegradability has been assessed under various conditions, making it a candidate for environmentally friendly chemical processes.
In conclusion, 5-benzyl-2-hydroxy-benzaldehyde (CAS No. 72375-01-0) stands out as a pivotal molecule with diverse applications across multiple disciplines. Its role in drug discovery, material science, and sustainable chemistry underscores its importance in modern research. As advancements continue to unfold, this compound is poised to contribute even more significantly to scientific progress.
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